
4-(Dimethoxymethyl)-2,2-dimethyloxolan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethoxymethyl)-2,2-dimethyloxolan-3-one is an organic compound that belongs to the class of oxolanes It is characterized by the presence of a dimethoxymethyl group attached to a dimethyloxolanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethoxymethyl)-2,2-dimethyloxolan-3-one typically involves the reaction of dimethoxymethane with a suitable precursor under controlled conditions. One common method is the reaction of 3-(dimethoxymethyl)-2-methoxytetrahydrofuran with hydrazines, which leads to the formation of the desired oxolane derivative . The reaction conditions often include the use of specific catalysts and solvents to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to ensure consistent quality and high efficiency. The use of advanced reaction vessels, temperature control systems, and purification techniques are essential to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
4-(Dimethoxymethyl)-2,2-dimethyloxolan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation with KMnO4 can lead to the formation of oxoacetic acids, while reduction with NaBH4 can yield alcohol derivatives .
Aplicaciones Científicas De Investigación
4-(Dimethoxymethyl)-2,2-dimethyloxolan-3-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(Dimethoxymethyl)-2,2-dimethyloxolan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(Dimethoxymethyl)-2,2-dimethyloxolan-3-one include:
Dimethoxymethane: A related compound with similar chemical properties.
2-(Pyrazol-4-yl)ethanols: Compounds that share structural similarities and undergo similar chemical reactions.
Uniqueness
This compound is unique due to its specific oxolane ring structure and the presence of the dimethoxymethyl group
Propiedades
Fórmula molecular |
C9H16O4 |
|---|---|
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
4-(dimethoxymethyl)-2,2-dimethyloxolan-3-one |
InChI |
InChI=1S/C9H16O4/c1-9(2)7(10)6(5-13-9)8(11-3)12-4/h6,8H,5H2,1-4H3 |
Clave InChI |
QJIIYXGBVGSFDP-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)C(CO1)C(OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


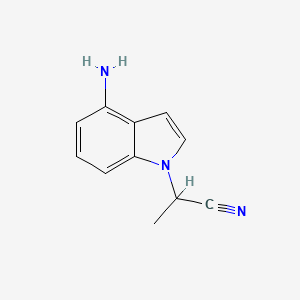
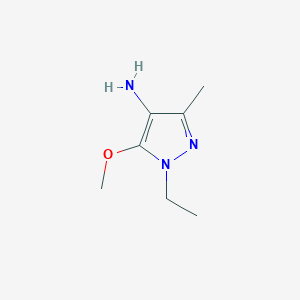
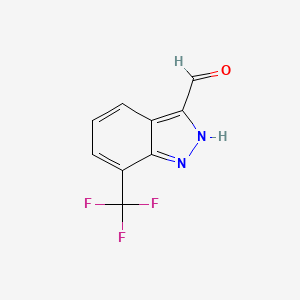
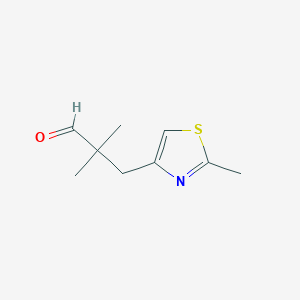
![1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13316333.png)
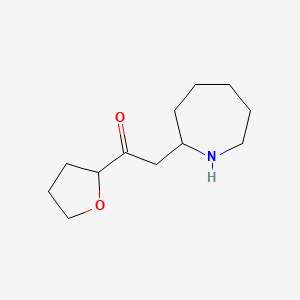
![4-[(3,3,5-Trimethylcyclohexyl)amino]butan-2-ol](/img/structure/B13316352.png)
![5'-Methyl-6,7-dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3'-thiolane]](/img/structure/B13316356.png)
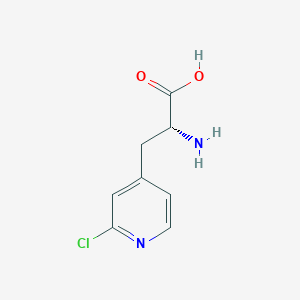

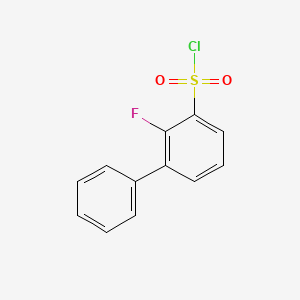
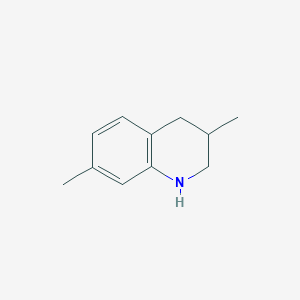
![1-[5-Fluoro-2-(1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13316386.png)
![5-[(Pent-4-yn-1-yl)amino]pyridine-2-carbonitrile](/img/structure/B13316390.png)
